molecular formula C9H11NO4 B048011 Ethyl 2,4-dihydroxy-6-methylnicotinate CAS No. 10350-10-4

Ethyl 2,4-dihydroxy-6-methylnicotinate

Cat. No. B048011
CAS RN: 10350-10-4
M. Wt: 197.19 g/mol
InChI Key: CMCZAWPDHHYFPU-UHFFFAOYSA-N
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Description

Ethyl 2,4-Dihydroxy-6-methylnicotinate is a building block used for various chemical compounds . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .


Molecular Structure Analysis

The molecular formula of Ethyl 2,4-Dihydroxy-6-methylnicotinate is C9H11NO4 . The average mass is 197.188 Da and the monoisotopic mass is 197.068802 Da .


Physical And Chemical Properties Analysis

Ethyl 2,4-Dihydroxy-6-methylnicotinate has a density of 1.3±0.1 g/cm3, a boiling point of 446.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound also has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 223.6±27.3 °C .

Scientific Research Applications

  • Synthesis of Resorcylic Ester Derivatives : It is useful in synthesizing derivatives like ethyl 4-hydroxy-2,3-dimethylbenzoate (Bartlett et al., 1983).

  • Formation of Ethyl Esters : Used for forming ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids (Gadzhili et al., 2005).

  • Studying Cyclopentenone Derivatives : Applied in research for examining the structure of cyclopentenone derivatives (Jakopčić et al., 1992).

  • Synthesis of Heterocyclic Compounds : Used to synthesize new compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one (Markova et al., 1970).

  • Functionalized Tetrahydropyridines : Involved in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

  • Bicyclic Tetrahydropyrans Synthesis : Utilized for the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008).

  • Synthesis of Naphthyridines : Helps in the synthesis of 1, 6-naphthyridine and its derivatives (Ikekawa, 1958).

  • Antineoplasic Activity Detection : Potentially useful in detecting new substances with probable antineoplastic activity (Gomes et al., 2006).

  • Preparation of P2Y12 Antagonists : A key intermediate in the preparation of P2Y12 antagonists (Bell et al., 2012).

  • Biological Research : Inhibits nitric oxide and prostaglandin E2 production in lipopolysaccharide-stimulated BV2 microglia (Ngan et al., 2017).

  • Agricultural Applications : Effectively controls nematode populations and increases seed production of centipede grass (Johnson, 1970).

  • Antioxidant and Anti-inflammatory Properties : Exhibits antioxidant and anti-inflammatory properties (Chakraborty & Joy, 2019).

  • Dual Anti-inflammatory Activity : Shows dual anti-inflammatory activity and can occur in various conformations, binding well to 5-LOX and COX-2 receptors (Dowarah et al., 2022).

  • Incorporation into Andibenin B : Efficiently and specifically incorporated into andibenin B by the fungus Aspergillus variecolor (Bartlett et al., 1981).

Safety And Hazards

Ethyl 2,4-Dihydroxy-6-methylnicotinate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZAWPDHHYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908448
Record name Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2,4-dihydroxy-6-methylnicotinate

CAS RN

10350-10-4, 70254-52-3
Record name 10350-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl 2,4-Dihydroxy-6-methylnicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OB Akpor, MA Okonkwo, TA Ogunnusi, OM Oluba - Scientific African, 2022 - Elsevier
A variety of metabolites obtained from microbes are indicated to have anti-inflammatory, anticancer and antibiotics activities. This study was therefore aimed at assessing the …
Number of citations: 3 www.sciencedirect.com
PP Kung, P Bingham, A Brooun, M Collins, YL Deng… - 2018 - ACS Publications
A new series of lactam-derived EZH2 inhibitors was designed via ligand-based and physicochemical-property-based strategies to address metabolic stability and thermodynamic …
Number of citations: 93 pubs.acs.org
OB Akpor, OD Akinwusi, TA Ogunnusi - Heliyon, 2021 - cell.com
The use of biopesticides in pest management and pre-harvest disease and crop pest control have been advocated in recent years. This is because of their eco-friendliness and …
Number of citations: 5 www.cell.com
RA Turske - 1998 - search.proquest.com
Metabolites from Fusarium species are responsible for mycotoxicoses in humans and animals. While investigating toxins found in rotted potato tubers, a new hemorrhagic mycotoxin (…
Number of citations: 0 search.proquest.com

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